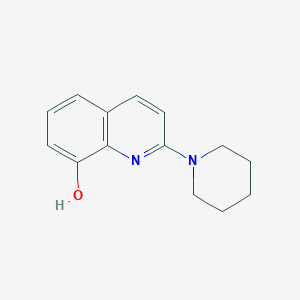

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole

Overview

Description

Synthesis Analysis

The synthesis of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole and related compounds often involves thermal Fischer indolization of hydrazones, derived from 4-hydrazino-5-methyl-1H-pyridin-2-one and various beta- and alpha-tetralones, leading to a series of compounds that have been evaluated for antitumor activity both in vitro and in vivo, utilizing standard NCI protocols. These methods demonstrate the chemical flexibility and utility of the core structure for generating potentially therapeutic agents (Nguyen et al., 1990). Additionally, hexahydroazocino[4,3-b]indoles and related structures have been synthesized from 1-phenylsulphonylindole, showcasing the versatility of this scaffold in creating diverse heterocyclic compounds with potential biological activities (Street et al., 1987).

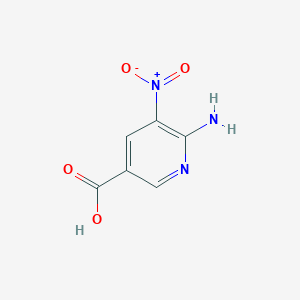

Molecular Structure Analysis

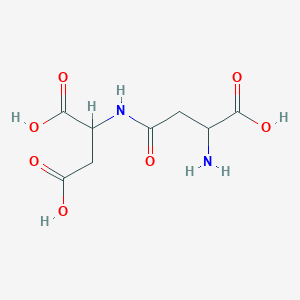

The molecular structure of compounds within this family, such as 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole, has been determined through various analytical techniques including X-ray crystallography. These structures are characterized by their complex heterocyclic frameworks which provide the basis for their chemical reactivity and biological activity. The detailed structural analysis underpins the understanding of their mechanism of action as potential antitumor agents and facilitates the design of new derivatives with enhanced activity (Irgashev et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole derivatives involves a range of reactions including alkylation, where the presence of a benzyl group facilitates the smooth progression of the reaction, yielding various substituted tetrahydropyrimido and tetrahydropyrido indoles. This reactivity pattern highlights the compound's versatility in synthetic chemistry applications, enabling the preparation of a wide array of derivatives for pharmacological evaluation (Nagai et al., 1979).

Scientific Research Applications

Pharmacological Activities

Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, including 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole, exhibit a broad range of pharmacological activities. These compounds have demonstrated antihistamine, neuroleptic, antiarrhythmogenic, and antioxidant properties (Ivanov, Afanas'ev, & Bachurin, 2001). Additionally, some derivatives in this group have been used as medicinals in various capacities, such as antihistamine preparations and neuroleptic drugs.

Antitumor Activity

Significant research has been conducted on the antitumor properties of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole derivatives. For instance, specific derivatives have been tested for antitumor activity in vitro and in vivo, demonstrating promising results as new classes of antineoplastic agents (Nguyen et al., 1990). Further studies have designed and synthesized novel derivatives with altered pharmacophores to enhance antiproliferative activity against various cancer cell lines, revealing potential therapeutic applications in cancer treatment (Feng et al., 2018).

Synthesis Methods and Accessibility

The methods for synthesizing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, including the 2-Benzyl variant, have been well-documented. The synthetic accessibility of various derivatives of these heterocycles has been demonstrated, showcasing their potential in medicinal chemistry due to the broad spectrum of pharmacological activities they exhibit (Ivashchenko et al., 2010).

Aldose Reductase Inhibition

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have also been studied for their potential as aldose reductase inhibitors. These inhibitors are significant for their role in preventing diabetic complications. Specific derivatives have shown efficacy in inhibiting rat lens aldose reductase, which is relevant to diabetic research and potential treatments (Djoubissie et al., 2006).

Antidiabetic Agent Development

Research has been conducted on tetrahydro-1H-pyrido[4,3-b]indole derivatives as novel antidiabetic agents. For instance, derivatives like tryptoline-3-carboxylic acid have been synthesized and tested for antidiabetic activity, with some compounds demonstrating potent effects in diabetic rat models (Choudhary et al., 2011).

Serotonin Antagonism

A series of tetrahydro-1H-pyrido[4,3-b]indoles, which include 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole, have been synthesized and shown to possess high anti-serotonin activity. This indicates potential applications in the development of serotonin antagonists, which can have various therapeutic applications, particularly in psychiatric and neurological disorders (Cattanach, Cohen, & Heath-Brown, 1968).

Future Directions

properties

IUPAC Name |

2-benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-2-6-14(7-3-1)12-20-11-10-18-16(13-20)15-8-4-5-9-17(15)19-18/h1-9,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZCZLLZJDKWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC3=CC=CC=C23)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211125 | |

| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |

CAS RN |

6208-43-1 | |

| Record name | 2,3,4,5-Tetrahydro-2-(phenylmethyl)-1H-pyrido[4,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6208-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006208431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002701976 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)